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Introduction
SPI-1865 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a

gamma-secretase modulator (GSM). Developed by Satori Pharmaceuticals, SPI-1865 emerged

from a research program focused on identifying compounds that could selectively modulate the

activity of gamma-secretase to reduce the production of the amyloidogenic Aβ42 peptide, a key

target in Alzheimer's disease research.[1][2] Originating from the natural product extract of

Actaea racemosa (black cohosh), SPI-1865 represents a unique class of triterpenoid-derived

GSMs.[3] Although it demonstrated a promising preclinical profile, its development was halted

due to unforeseen off-target adrenal toxicity, precluding its advancement into clinical trials. This

guide provides a comprehensive overview of the known chemical and pharmacological

properties of SPI-1865 based on publicly available data.

Chemical Properties
While the exact molecular formula, molecular weight, and solubility data for SPI-1865 are not

publicly available, it is described as a derivative of a triterpene monoglycoside.[4] The

development of SPI-1865 involved extensive medicinal chemistry to improve the stability and

physicochemical characteristics of the initial natural product lead, SPI-014.[5] These efforts

focused on enhancing its drug-like properties, including metabolic stability and blood-brain

barrier penetration.[3]
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Mechanism of Action
SPI-1865 functions as a gamma-secretase modulator, a class of compounds that allosterically

bind to the gamma-secretase complex.[6][7] Unlike gamma-secretase inhibitors (GSIs), which

block the enzyme's activity and can interfere with the processing of other essential substrates

like Notch, GSMs selectively alter the processivity of gamma-secretase.[7] This modulation

results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a

decrease in the production of the highly amyloidogenic Aβ42 and Aβ38 peptides, while sparing

the levels of the less amyloidogenic Aβ40.[6] This selective action is a key feature of SPI-1865,

offering a potential therapeutic advantage by avoiding the mechanism-based toxicities

associated with GSIs.[7]

Signaling Pathway
The diagram below illustrates the canonical amyloid precursor protein (APP) processing

pathway and the modulatory effect of SPI-1865.
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Figure 1: Mechanism of action of SPI-1865 on APP processing.

Pharmacological Data
In Vitro Potency
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The in vitro activity of SPI-1865 was assessed in Chinese Hamster Ovary (CHO-2B7) cells,

which overexpress human wild-type APP. The compound demonstrated a potent and selective

reduction of Aβ42 and Aβ38.

Analyte IC50 (nM) Cell Line

Aβ42 106 CHO-2B7

Aβ38 259 CHO-2B7

Aβ40 2800 CHO-2B7

Table 1: In Vitro Potency of

SPI-1865.

In Vivo Efficacy
Preclinical studies in multiple rodent models confirmed the in vivo efficacy of SPI-1865. The

compound is orally bioavailable and brain penetrant.[1][2]

Species Dosing Regimen Brain Aβ42 Reduction

Sprague-Dawley Rat 10 mg/kg (single dose) 21%

Sprague-Dawley Rat 30 mg/kg (single dose) 37%

Sprague-Dawley Rat 100 mg/kg (single dose) 50%

Sprague-Dawley Rat 10 mg/kg (6 days, QD) Significant reduction

Sprague-Dawley Rat 30 mg/kg (6 days, QD) Significant reduction

Sprague-Dawley Rat 60 mg/kg (6 days, QD) Significant reduction

Wild-type CD-1 Mouse

Dosed to achieve free plasma

concentrations of 82, 105, and

182 nM

22%, 39%, and 47%

respectively

Table 2: In Vivo Efficacy of

SPI-1865 in Rodent Models.[1]
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Pharmacokinetic Properties
SPI-1865 exhibited favorable pharmacokinetic properties in preclinical species, characterized

by low clearance and a high volume of distribution, which contributed to a long half-life.[6]

Species Tmax (oral) Half-life (T1/2)

Mouse ~4 hours 8 hours

Rat >24 hours >24 hours

Table 3: Pharmacokinetic

Parameters of SPI-1865 in

Rodents.[1]

Experimental Protocols
In Vitro Gamma-Secretase Modulation Assay
The following is a generalized protocol for assessing the in vitro activity of a gamma-secretase

modulator like SPI-1865, based on the methodologies described in the cited literature.
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1. Cell Culture
CHO-2B7 cells overexpressing human APP are cultured.

2. Compound Treatment
Cells are treated with varying concentrations of SPI-1865.

3. Incubation
Cells are incubated for a defined period (e.g., 5 hours).

4. Conditioned Media Collection
The supernatant containing secreted Aβ peptides is collected.

5. Aβ Quantification (ELISA)
Levels of Aβ38, Aβ40, and Aβ42 are measured using a multiplex ELISA.

6. Data Analysis
IC50 values are calculated from the dose-response curves.

Click to download full resolution via product page

Figure 2: Workflow for in vitro gamma-secretase modulation assay.

Methodology:

Cell Culture: CHO-2B7 cells are seeded in appropriate culture plates and grown to a

specified confluency in standard cell culture medium supplemented with fetal bovine serum

and antibiotics.

Compound Preparation: SPI-1865 is dissolved in a suitable solvent (e.g., DMSO) to create a

stock solution, which is then serially diluted to achieve the desired final concentrations in the

cell culture medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1193605?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: The culture medium is replaced with fresh medium containing the different

concentrations of SPI-1865 or vehicle control (e.g., DMSO).

Incubation: The cells are incubated for a specific duration (e.g., 5 hours) at 37°C in a

humidified incubator with 5% CO2.

Sample Collection: After incubation, the conditioned medium is collected and centrifuged to

remove any cellular debris.

Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium are

quantified using a validated multiplex enzyme-linked immunosorbent assay (ELISA) kit

according to the manufacturer's instructions.

Data Analysis: The Aβ levels are normalized to the vehicle-treated control. The dose-

response curves are then plotted, and the IC50 values are calculated using a suitable

nonlinear regression model.

In Vivo Efficacy Study in Rodents
The following is a generalized protocol for evaluating the in vivo efficacy of SPI-1865 in a

rodent model.

Methodology:

Animal Models: Male Sprague-Dawley rats or CD-1 mice are used. Animals are housed

under standard laboratory conditions with ad libitum access to food and water.

Dosing: SPI-1865 is formulated in an appropriate vehicle for oral gavage. Animals are

administered a single dose or multiple doses over a specified period (e.g., once daily for six

days).

Sample Collection: At a predetermined time point after the final dose (e.g., 24 hours),

animals are euthanized, and blood and brain tissue are collected.

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized in a

suitable buffer containing protease inhibitors.
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Bioanalysis: The concentrations of SPI-1865 in plasma and brain homogenates are

determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS)

method.

Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the brain homogenates are

measured by ELISA.

Data Analysis: Aβ levels in the drug-treated groups are compared to the vehicle-treated

control group. Statistical analysis (e.g., ANOVA with Dunnett's test) is performed to

determine the significance of the observed reductions in Aβ levels.

Conclusion
SPI-1865 is a potent and selective gamma-secretase modulator that effectively reduces the

levels of amyloidogenic Aβ42 and Aβ38 peptides in both in vitro and in vivo models. Its

favorable pharmacokinetic profile, including oral bioavailability and brain penetrance,

highlighted its potential as a therapeutic agent for Alzheimer's disease.[1][2] Despite its

promising preclinical data, the discovery of off-target adrenal toxicity led to the discontinuation

of its development. The story of SPI-1865 underscores the challenges in drug development,

even for compounds with a well-defined mechanism of action and strong preclinical efficacy.

Nevertheless, the research on SPI-1865 has contributed valuable insights into the development

of gamma-secretase modulators as a potential therapeutic strategy for Alzheimer's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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